molecular formula C11H19N3O2 B8610278 {1-[3-(1-Methylethyl)-1,2,4-oxadiazol-5-yl]-4-piperidinyl}methanol CAS No. 1032824-92-2

{1-[3-(1-Methylethyl)-1,2,4-oxadiazol-5-yl]-4-piperidinyl}methanol

Cat. No. B8610278
M. Wt: 225.29 g/mol
InChI Key: UGONNUQXIMBONG-UHFFFAOYSA-N
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Patent
US08101634B2

Procedure details

Diisopropyl azodicarboxylate (0.175 mL, 0.89 mmol) was added dropwise to a solution of 6-[4-(methylsulfonyl)phenyl]-3-pyridinol (150 mg, 0.59 mmol), {1-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-4-piperidinyl}methanol (prepared as in Example 20, Steps 1-3, 200 mg, 0.89 mmol), PPh3 (233 mg, 0.89 mmol), and THF (10 mL) at ambient temperature. The mixture was stirred at ambient temperature for 4 h. The mixture was concentrated, and the resulting crude was purified by reverse-phase preparative HPLC using a CH3CN:H2O gradient (10:90 to 100:0) with 0.05% TFA as a modifier, then taken up in CH2Cl2 and free-based with saturated NaHCO3 (aq) to give 5-[({1-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-4-piperidinyl}methyl)oxy]-2-[4-(methylsulfonyl)phenyl]pyridine (220 mg) as a white solid.
Quantity
0.175 mL
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
233 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N(C(OC(C)C)=O)=NC(OC(C)C)=O.[CH3:15][S:16]([C:19]1[CH:24]=[CH:23][C:22]([C:25]2[N:30]=[CH:29][C:28]([OH:31])=[CH:27][CH:26]=2)=[CH:21][CH:20]=1)(=[O:18])=[O:17].[CH3:32][CH:33]([C:35]1[N:39]=[C:38]([N:40]2[CH2:45][CH2:44][CH:43]([CH2:46]O)[CH2:42][CH2:41]2)[O:37][N:36]=1)[CH3:34].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>C1COCC1>[CH3:34][CH:33]([C:35]1[N:39]=[C:38]([N:40]2[CH2:41][CH2:42][CH:43]([CH2:46][O:31][C:28]3[CH:27]=[CH:26][C:25]([C:22]4[CH:21]=[CH:20][C:19]([S:16]([CH3:15])(=[O:18])=[O:17])=[CH:24][CH:23]=4)=[N:30][CH:29]=3)[CH2:44][CH2:45]2)[O:37][N:36]=1)[CH3:32]

Inputs

Step One
Name
Quantity
0.175 mL
Type
reactant
Smiles
N(=NC(=O)OC(C)C)C(=O)OC(C)C
Name
Quantity
150 mg
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(C=C1)C1=CC=C(C=N1)O
Name
Quantity
200 mg
Type
reactant
Smiles
CC(C)C1=NOC(=N1)N1CCC(CC1)CO
Name
Quantity
233 mg
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the resulting crude was purified by reverse-phase preparative HPLC

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC(C)C1=NOC(=N1)N1CCC(CC1)COC=1C=CC(=NC1)C1=CC=C(C=C1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 220 mg
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.